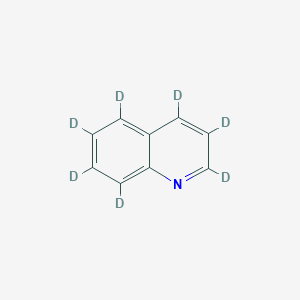

Quinoline-d7

Description

Deuterium (B1214612) Incorporation at Distal Positions

Deuterium incorporation at distal positions (positions 3, 4, and 5) of the quinoline (B57606) ring can be achieved efficiently through base-promoted H/D exchange. Studies have shown that treating quinoline with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide-d6 (DMSO-d6) at 100°C for 4 hours leads to over 90% deuterium incorporation at these distal positions, with negligible deuteration at the ortho-positions of either the pyridine (B92270) or the phenyl ring. researchgate.net Similar results were observed when the reaction was run at 90°C for 16 hours in the presence of a small amount of water. researchgate.net This selectivity is attributed to the mechanism of base-mediated deuteration, which proceeds via a pyridyl anion intermediate, with the para-position often undergoing slightly faster deuteration than the meta-positions due to relative thermodynamic stability. chemrxiv.org

Complete deuteration of quinoline, encompassing all seven hydrogen positions, has also been achieved using supercritical D2O. researchgate.netchemrxiv.org This method offers a pathway to fully deuterated quinoline-d7 without specific regioselectivity concerns, as all exchangeable protons are targeted. researchgate.netchemrxiv.org

The following table summarizes key findings on deuterium incorporation:

| Deuteration Method | Reactants | Conditions | Deuterium Incorporation / Selectivity | Reference |

| Base-Promoted H/D Exchange | Quinoline, KOtBu, DMSO-d6 | 100°C, 4 hours | >90% in distal positions (3, 4, 5), negligible at ortho-positions | researchgate.net |

| Base-Promoted H/D Exchange | Quinoline, KOtBu, DMSO-d6, 1.1 equiv H2O | 90°C, 16 hours | High deuterium incorporation in distal positions (3, 4, 5) | researchgate.net |

| Base-Mediated HIE of N-heterocyclic oxides | Quinoline N-oxide, KOtBu, DMSO-d6 | Prolonged heat (100°C, 3 hours) | Full deuteration (after deoxygenation to yield this compound); over-deuteration in all distal positions observed in related pyridines. | chemrxiv.org |

| Deuteration with Deuterated Acetic Acid | ELQ-467, CH3COOD | 80°C, 8 hours (repeated twice) | 98% deuterium incorporation | nih.gov |

| Deuteration with Deuterated Acetic Acid (Hydrolysis) | D3-ELQ-331, CH3COOD | Methanol, 10% aq. NaOH, H2O | 95% deuterium incorporation | nih.gov |

| Electrocatalytic Hydrogenation | Quinoline, D2O, F-Co catalyst | Room temperature | Facile preparation of D-containing tetrahydroquinolines | d-nb.info |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterioquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDFEZZVXVKRB-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34071-94-8 | |

| Record name | Quinoline-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scalability and Efficiency in Deuterated Quinoline Synthesis

The development of scalable and efficient synthetic routes for deuterated compounds like Quinoline-d7 is crucial for their broader application in research and industry. Several reported methodologies address the aspects of scalability and efficiency.

The base-promoted deuteration method using KOtBu in DMSO-d6 has been demonstrated to be applicable on a gram scale. chemrxiv.org This indicates that the reaction conditions are robust enough to be scaled up without a significant decrease in deuterium (B1214612) incorporation, making it a practical method for producing larger quantities of deuterated quinoline (B57606). chemrxiv.org

Similarly, the method employing deuterated acetic acid for the deuteration of 4(1H)-quinolone derivatives is described as "facile and scalable." nih.gov This suggests that the process is straightforward to execute and can be adapted for larger-scale production, which is essential for preclinical and clinical development of isotopically labeled analogs. nih.gov

Electrocatalytic hydrogenation, while producing deuterated tetrahydroquinolines rather than fully aromatic this compound, also highlights scalability as a key advantage. The ability to perform gram-scale synthesis of pharmacologically relevant precursors and the paired production of value-added products underscore the efficiency and potential for industrial application of this electrochemical strategy. d-nb.info

The emphasis on "one-pot, simple, cost-effective, and industrially feasible" catalytic syntheses for quinoline derivatives in general also points to a broader trend in synthetic chemistry to develop methods that are amenable to large-scale production. google.com While these specific examples may not directly refer to this compound, the underlying principles of catalyst recyclability, mild reaction conditions, and high yields are transferable to the synthesis of deuterated analogs when appropriate deuterium sources are integrated. google.com

Mechanistic Elucidation Through Kinetic Isotope Effect Kie Studies Using Quinoline D7

Application of Deuterium (B1214612) Isotope Effects in Reaction Mechanism Probing

Kinetic Isotope Effects (KIEs) represent the change in the reaction rate of a chemical process when one of the atoms in the reactants is replaced by one of its isotopes. This phenomenon is especially pronounced when hydrogen is substituted with deuterium, leading to Kinetic Deuterium Isotope Effects (KDIEs). KIEs are a powerful tool in physical organic chemistry for elucidating reaction mechanisms, providing insights into the nature of transition states and reaction pathways ontosight.ai.

The origin of KIEs lies in the differences in vibrational energies between isotopically substituted molecules. While the potential energy surfaces for isotopologues are identical according to the Born-Oppenheimer approximation, their vibrational zero-point energies (ZPEs) differ due to varying atomic masses ontosight.aibaranlab.org. Generally, a C-H bond has a higher zero-point energy than a C-D bond, leading to a lower activation energy for C-H bond cleavage compared to C-D bond cleavage and thus a slower reaction rate for the deuterated species ontosight.aibaranlab.orgprinceton.edu. KIEs are broadly classified into primary KIEs, where the bond to the isotopically substituted atom is broken in the rate-determining step, and secondary KIEs, where the bond is not broken but the substitution still influences the reaction rate ontosight.ai.

Analysis of Proton Transfer Equilibria

Kinetic isotope effects provide valuable information about proton transfer reactions and the structure of their transition states princeton.edubgu.ac.ilresearchgate.netnih.gov. The influence of isotopic substitution on rate constants and activation energy can reveal details about the molecular mechanism bgu.ac.il. For proton-coupled electron transfer (PCET) reactions, KIE analysis helps elucidate the fundamental physical principles governing the magnitude of the KIE and its dependence on system properties such as temperature, reorganization energy, driving force, and the equilibrium proton donor-acceptor distance researchgate.netnih.gov. Calculations have shown that the KIE can either increase or decrease with temperature, depending on the combination of factors like hydrogen bond rigidity and solvent polarity nih.gov.

Intermolecular Competition KIE Experiments

Intermolecular competition KIE experiments involve reacting a mixture of the normal (protium) and isotopically labeled (deuterium) substrates in the same reaction vessel baranlab.orgwikipedia.orgepfl.chgithub.iorsc.orgescholarship.org. This approach offers advantages over parallel reactions, as it can provide more accurate KIE measurements and is less affected by issues like catalyst decomposition or induction periods baranlab.orgepfl.chgithub.iorsc.org. In radical chain reactions, the intermolecular competition KIE is particularly useful as it primarily reflects the selectivity for H/D cleavage in the propagation steps, where the majority of the starting material is consumed rsc.org.

Quinoline-d7 has been specifically employed in such intermolecular competition experiments to probe reaction mechanisms. In a study investigating a chiral phosphoric acid-catalyzed enantioselective Minisci reaction, an intermolecular competition experiment between quinoline (B57606) and this compound revealed a primary KIE of 3.6 semanticscholar.org. This significant KIE value suggested that the radical addition step was likely reversible, and the subsequent deprotonation of the radical cation intermediate was the selectivity-determining step nih.govsemanticscholar.org.

The following table summarizes the observed KIE value for this compound in this context:

| Experiment Type | Substrates Used | Observed KIE (kH/kD) | Mechanistic Implication | Citation |

| Intermolecular Competition | Quinoline vs. This compound | 3.6 | Radical addition is reversible; deprotonation of radical cation is selectivity-determining | semanticscholar.org |

Integration of Computational Chemistry in KIE Analysis

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental KIE studies has significantly advanced the understanding of reaction mechanisms nih.govresearchgate.netresearchgate.netacs.org. This combined experimental and theoretical approach allows for the calculation of theoretical KIEs that can be directly compared with experimental values researchgate.net. This synergy is especially powerful in complex systems, such as catalytic reactions, where the experimental KIE might not directly correspond to a single reaction step researchgate.net. By comparing theoretical and observed KIEs, researchers can confirm or refute proposed reaction pathways, including their rates, mechanisms, and intermediates researchgate.netresearchgate.net.

Density Functional Theory (DFT) Predictions of KIE Outcomes

Density Functional Theory (DFT) is a widely used computational method for predicting KIE outcomes nih.govresearchgate.netresearchgate.netrsc.org. DFT calculations can model transition state geometries and vibrational frequencies, which are crucial for calculating theoretical KIEs nih.govresearchgate.net. This allows for a more fine-grained mechanistic understanding, even distinguishing between subtly different transition state structures nih.gov. While DFT methods have shown reliability in various systems, researchers are mindful of potential systematic errors, such as overestimating the stability of delocalized radicals nih.gov. Factors like basis set quality, inclusion of dispersion energy corrections, and appropriate solvent models are critical for accurate DFT predictions of KIEs rsc.org.

Assessment of Stereochemistry-Determining Steps through KIE and Computation

This compound has proven to be a critical tool in elucidating complex reaction mechanisms, particularly in processes involving C-H bond activation and the determination of stereochemistry. A notable application is in the study of Minisci reactions, which involve the addition of nucleophilic carbon-based radicals to basic heteroarenes, followed by rearomatization to form new carbon-carbon bonds. cam.ac.uk

In a specific investigation into the origin of selectivity in chiral phosphoric acid (CPA)-catalyzed enantioselective Minisci reactions, this compound was employed in intermolecular competition experiments. The study aimed to understand whether the radical addition step or a subsequent deprotonation step was stereodetermining. cam.ac.uksemanticscholar.org

Detailed Research Findings: An intermolecular competition experiment was conducted using a mixture of quinoline and this compound. The observed primary KIE for this reaction was 3.6. cam.ac.uksemanticscholar.org

Table 1: Kinetic Isotope Effect (KIE) in CPA-Catalyzed Minisci Reaction

| Substrate Pair | Observed KIE (kH/kD) | Implication for Mechanism |

| Quinoline / this compound | 3.6 | C-H cleavage occurs in the product-determining step. cam.ac.uksemanticscholar.org |

This significant KIE value of 3.6 strongly suggested that the C-H cleavage event is involved in the product-determining step of the reaction. In the context of the Minisci reaction, this would most likely correspond to the deprotonation of the radical cation formed after the initial radical addition. cam.ac.uksemanticscholar.org

To further validate these experimental findings and gain a deeper understanding of the stereochemistry-determining steps, computational studies were performed. These computations predicted KIE outcomes for both the radical addition and the deprotonation steps, specifically modeling the reaction with this compound to directly compare with the experimental results. semanticscholar.org

Initially, computational predictions suggested that the deprotonation of the intermediate (INT) was very low in energy relative to the starting complex and the addition transition states, raising doubts about its role as the stereodetermining step. However, this contradicted the experimental KIE results. Further computational analysis, incorporating the this compound labeling, helped reconcile these observations. semanticscholar.org

The combined experimental KIE data and computational studies pointed to an unconventional stereodetermining step: an internal deprotonation mediated by the amide group, which is a crucial structural feature of the radical precursor, and assisted by the associated chiral phosphate (B84403) catalyst. This mechanistic model, validated by both KIE experiments and theoretical calculations, provided a comprehensive understanding of the high enantioselectivities and regioselectivities observed in these reactions. semanticscholar.org

Advanced Analytical Applications of Quinoline D7

Mass Spectrometry (MS) Based Quantification and Structural Elucidation

The incorporation of deuterium (B1214612) atoms into the quinoline (B57606) structure provides a mass shift (M+7) that is exploited in various MS-based techniques for enhanced analytical performance sigmaaldrich.com.

Internal Standard Applications in Chromatography-Mass Spectrometry (GC-MS, LC-MS)

Quinoline-d7 is widely employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical properties to quinoline but distinct mass, allowing for accurate relative quantification isotope.comisotope.comcoresta.orggov.bc.calgcstandards.comepa.gov. This application is particularly valuable in complex sample matrices where signal suppression or enhancement effects can occur. The use of an internal standard like this compound helps to normalize these variations, leading to more reliable analytical results cardiff.ac.uk.

In a study focusing on the analysis of polycyclic aromatic hydrocarbons (PAHs) in water by GC/MS, this compound is specified as a required nitrogen-heterocyclic surrogate, especially if quinoline is a target analyte. This ensures that extraction efficiency and potential matrix effects are properly monitored and corrected for, particularly when samples need pH adjustment to ensure adequate extraction of nitrogen-containing PAHs gov.bc.ca.

This compound serves as a critical reference compound in various environmental and industrial applications. It is specifically used for environmental analysis and the quantification of priority pollutants isotope.comisotope.com. Its role as a deuterated internal standard or surrogate in methods like those for PAHs in water underscores its importance in ensuring the quality and reliability of analytical data in environmental monitoring gov.bc.ca.

Accurate and Reliable Measurements of Quinoline in Diverse Matrices

Isotope Dilution Mass Spectrometry (IDMS) Techniques

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a highly accurate and precise method for quantitative analysis, and stable isotope-labeled compounds like this compound are integral to this technique ckisotopes.comnih.govresearchgate.net. In IDMS, a known amount of the isotopically enriched analyte (the internal standard) is added to the sample. The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. This approach inherently corrects for sample losses during preparation and matrix effects, as both the analyte and its labeled internal standard behave chemically identically throughout the analytical process cardiff.ac.ukckisotopes.comresearchgate.net.

While general IDMS principles are broadly applicable, this compound's specific use as a deuterated internal standard in methods like EPA Method 538 for drinking water analysis exemplifies its contribution to IDMS-based quantification of organic contaminants epa.govlcms.cz. The method's ability to reduce the impact of interfering compounds and improve reproducibility is a direct benefit of employing stable isotope-labeled internal standards researchgate.net.

Stable Isotope Labeling-Mass Spectrometry (SIL-MS) for Profiling

Stable Isotope Labeling-Mass Spectrometry (SIL-MS) is a powerful strategy for the non-targeted profiling and accurate quantification of compounds in complex biological samples. In this context, this compound has been utilized in the synthesis of isotope labeling reagents. For example, ω-bromoacetonylquinolinium-d7 bromide (BQB-d7), derived from this compound, has been synthesized as an isotope labeling reagent for profiling thiol-containing compounds nih.govresearchgate.net.

This SIL-MS strategy, often coupled with high-performance liquid chromatography-double precursor ion scan mass spectrometry (IL-LC-DPIS-MS), allows for the selective labeling of target compounds. The BQB and BQB-d7 labeled compounds generate characteristic product ions with a specific mass difference (e.g., m/z 218 and 225), which are then used for double precursor ion scans. This enables the clear distinction of labeled compounds from different samples, ionized simultaneously but recorded separately, thereby eliminating MS response fluctuations and mutual interferences nih.govresearchgate.net. This method has been successfully applied to profile thiol-containing compounds in diverse matrices such as beer and human urine, leading to the discovery and identification of numerous thiol candidates nih.gov.

Time-of-Flight Mass Spectrometry (TOF-MS) for Identification and Elucidation

Time-of-Flight Mass Spectrometry (TOF-MS), often coupled with chromatographic separation techniques like gas chromatography (GC-TOF-MS) or liquid chromatography (LC-TOF-MS), is a valuable tool for the identification and structural elucidation of quinoline and its derivatives. This technique provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.

In studies focusing on quinoline-like alkaloids in complex matrices such as honey, GC-TOF-MS and LC-TOF-MS have been employed for identification and structural elucidation researchgate.netnih.gov. Both electron ionization (EI) MS and positive electrospray ionization (ESI+) MS spectra yield molecular ions (M•+ and M+H+, respectively) with high mass accuracy (mass errors typically below 5 mDa). The fragmentation patterns observed in scan EI-MS and product ion scan ESI-MS/MS spectra are instrumental in confirming the presence of the quinoline ring structure within candidate compounds researchgate.netnih.gov. Furthermore, these fragmentation patterns aid in discriminating between quinoline derivatives that may share the same empirical formula but possess different functionalities, such as aldoximes and amides. For phenylquinolines, ESI-MS/MS spectra provide insights into the position of the phenyl moiety on the quinoline ring. This spectral information, combined with retention time matching, has led to the identification of quinoline and several 4-substituted quinoline derivatives in honey samples researchgate.netnih.gov.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) in Metabolomics

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), often coupled with liquid chromatography (LC), is a highly sensitive and widely accepted tool in metabolomics for comprehensive profiling and comparison of metabolites in biological systems. nih.gov Deuterated compounds, such as this compound, are critical for quantitative metabolomics studies, enabling the differentiation of xenobiotic metabolites from endogenous ones by observing mass differences between the unlabeled and deuterated compounds.

While direct studies specifically on this compound in QTOF-MS for metabolomics are not extensively detailed in the provided references, the principle of using deuterated internal standards in high-resolution mass spectrometry is well-established. For instance, this compound has been listed as an internal standard in EPA Method 538, which involves LC/MS/MS analysis of water contaminants. The specific MS/MS parameters for this compound in such applications include a precursor ion of 137, a product ion of 81, a fragmentation energy of 110 V, and a collision energy of 35 V, typically under positive polarity. These parameters highlight its utility in targeted and quantitative mass spectrometry workflows.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Energy (V) | Collision Energy (V) | Polarity |

|---|---|---|---|---|---|

| This compound | 137 | 81 | 110 | 35 | Positive (typical) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is indispensable for structural elucidation, characterization, and gaining mechanistic insights into chemical reactions. This compound, with its deuterium labels, offers unique advantages in various NMR applications.

Deuterium Nuclear Magnetic Resonance (²H NMR) is a powerful technique for the direct observation and quantification of deuterium atoms within a molecule. It is particularly advantageous for highly deuterated compounds (with deuterium enrichment greater than 98 atom%), where conventional Proton NMR (¹H NMR) faces limitations due to the weak signals from residual protons. ²H NMR allows for structure verification and precise determination of deuterium enrichment.

A key benefit of ²H NMR is its compatibility with 100% natural abundance non-deuterated solvents, such as water (H₂O) or dimethyl sulfoxide (B87167) (DMSO), which simplifies sample preparation and yields clean spectra free from proton signals. This technique has been successfully applied to analyze deuterium incorporation in various organic molecules. For example, in studies involving the reduction of quinoline, ²H NMR has revealed deuterium incorporation at specific positions, such as position 3, and to a lesser extent, at carbons 6 and 8 of the resulting tetrahydroquinoline. Similarly, base-mediated remote deuteration of N-heteroarenes, including quinoline, has utilized ¹H NMR (with non-deuterated positions as reference) to determine deuterium incorporation, often showing high incorporation at distal positions.

While this compound is primarily deuterated, ¹H and ¹³C NMR spectroscopy remain crucial for its characterization, particularly for identifying any residual protons or for studying reactions where deuterium atoms might be exchanged for protons. ¹H NMR provides detailed information about the chemical environment of each hydrogen atom, while ¹³C NMR offers insights into the carbon skeleton.

Studies on quinoline derivatives, in general, demonstrate the utility of these techniques. For instance, ¹H NMR has been used to observe concentration-dependent chemical shifts in quinoline derivatives, which are attributed to aromatic stacking interactions. Furthermore, ¹³C NMR chemical shifts and ¹³C-¹H coupling constants for quinoline and its methyl derivatives have been reported, with vicinal (peri) ³JCCCH coupling constants proving valuable for structural determination. Both ¹H and ¹³C NMR are essential for characterizing quinoline-based metal complexes and for providing mechanistic insights into their reactivity. When this compound is used as a reactant or a probe in a reaction, ¹H and ¹³C NMR can monitor changes in its structure, such as the exchange of deuterium for protons or the formation of new carbon-carbon bonds, thereby offering critical mechanistic information.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral phosphoric acids (CPAs), has emerged as an efficient method for chiral recognition and the determination of enantioselectivity, particularly for atropisomeric quinolines. While this compound itself is not chiral, the principles of this advanced NMR application can be extended to chiral deuterated quinoline derivatives or as a tool to study chiral interactions involving quinoline scaffolds where isotopic labeling might be beneficial.

In this method, the presence of a chiral phosphoric acid, such as α-naphthyl phosphoric acid, induces discernible chemical shift nonequivalences (ΔΔδ values) in the ¹H NMR spectra of racemic chiral quinolines. These shifts, which can be as high as 0.17 ppm, are indicative of strong chiral interactions between the chiral acid and the analyte. This technique allows for the rapid and accurate evaluation of the optical purities of nonracemic substrates. The choice of substituents on the chiral phosphoric acid significantly influences the recognition efficiency. Comparative studies have shown an excellent linear correlation (R² = 0.9996) and minimal absolute error (up to 0.03%) between optical purity determinations by this NMR method and conventional chiral High-Performance Liquid Chromatography (HPLC). This highlights the robustness and accuracy of using chiral phosphoric acids in NMR for enantioselectivity analysis of quinoline-related compounds.

¹H and ¹³C NMR in Characterization and Mechanistic Insights

Chromatographic Separations Coupled with Detection

Chromatographic techniques, especially when coupled with sensitive detectors, are fundamental for the separation and quantification of complex mixtures. This compound is widely used in these applications as an internal standard.

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a standard technique for the analysis of volatile and semi-volatile organic compounds. This compound serves as a crucial internal standard in various GC/MS applications, facilitating accurate quantification and method validation. sigmaaldrich.com

One notable application is the isolation and quantification of quinoline (along with pyridine (B92270) and styrene) in mainstream tobacco smoke using GC/MS. sigmaaldrich.com In environmental analysis, this compound is employed as an internal standard for the determination of polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), and their derivatives, in soil samples using GC-MS. Quinoline itself, as a nitrogen-containing polyaromatic heterocycle (PANH), is a common analyte in such environmental monitoring.

Typical GC/MS conditions for the analysis of quinoline and similar compounds include an injector temperature of 250 °C, a column temperature program starting at 70 °C for two minutes, a transfer line temperature of 240 °C, and a manifold temperature of 240 °C. Samples are often injected in splitless mode, and the GC/MS operates in full-scan mode (e.g., 50 to 200 amu). sigmaaldrich.com The use of inert GC columns is critical for achieving excellent peak shape, even for basic compounds like quinoline, with reported European Pharmacopeia (EP) asymmetry values around 1.03.

| Parameter | Value |

|---|---|

| Injector Temperature | 250 °C |

| Column Temperature (Initial) | 70 °C for 2 minutes |

| Column Pressure/Flow | 12 psi or 1.0 mL/min (constant flow) |

| Transfer Line Temperature | 240 °C |

| Manifold Temperature | 240 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (Split flow 20 mL/min) |

| MS Scan Mode | Full-scan (50-200 amu) |

Liquid Chromatography (LC) Applications

This compound is extensively employed as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications. bioanalysis-zone.com Its use is particularly vital for the precise quantification of quinoline and related organic contaminants in various samples. clinichrom.comlcms.cz

A notable application is its role in the U.S. Environmental Protection Agency (EPA) Method 538 for the determination of selected organic contaminants in drinking water. In this method, this compound acts as one of the five deuterated internal standards, enabling the accurate measurement of 11 target analytes, including quinoline, by direct aqueous injection LC/MS/MS. clinichrom.comlcms.cz The method leverages ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry, providing high sensitivity and excellent linearity (R² ≥ 0.9999) for all analytes. clinichrom.comlcms.cz

The principle behind using this compound in LC-MS/MS involves its co-elution with the unlabeled quinoline analyte. During mass spectrometric detection, the distinct mass-to-charge (m/z) ratios of this compound and quinoline allow for their simultaneous detection without interference. bioanalysis-zone.com The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively compensating for matrix effects and instrument variability. bioanalysis-zone.com

The following table illustrates the role of this compound within EPA Method 538:

Table 1: Key Analytes and Internal Standards in EPA Method 538

| Analyte (Unlabeled) | CAS Registry Number (CASRN) | Internal Standard |

| Quinoline | 91-22-5 | This compound |

| Acephate | 30560-19-1 | Acephate-d6 |

| Aldicarb | 116-06-3 | - |

| Aldicarb sulfoxide | 1646-87-3 | - |

| Dicrotophos | 141-66-2 | - |

| Diisopropyl methylphosphonate (B1257008) (DIMP) | 1445-75-6 | DIMP-d14 |

| Fenamiphos sulfone | 31972-44-8 | - |

| Fenamiphos sulfoxide | 31972-43-7 | - |

| Methamidophos | 10265-92-6 | Methamidophos-d6 |

| Oxydemeton-methyl | 301-12-2 | Oxydemeton-methyl-d6 |

| Thiofanox | 39196-18-4 | - |

Data Source: clinichrom.com

Solid Phase Extraction (SPE) in Sample Preparation

Solid Phase Extraction (SPE) is a widely used sample preparation technique in analytical chemistry, employed to isolate, concentrate, and clean up analytes from complex matrices prior to chromatographic analysis (e.g., HPLC, GC, MS). thermofisher.comscharlab.com While EPA Method 538, which utilizes this compound, is designed for direct aqueous injection and explicitly states that SPE is not needed for its sample preparation, clinichrom.comlcms.czenvirotech-online.com the general principles of SPE and the role of internal standards like this compound are highly relevant in other analytical contexts involving quinoline or its derivatives.

When SPE is employed, it involves steps such as conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analytes. thermofisher.comscharlab.com The efficiency of these steps, including analyte recovery and matrix removal, can vary. thermofisher.com This is where deuterated internal standards, such as this compound, become indispensable. By adding a known amount of this compound to the sample before the SPE process, any losses or variations in recovery of the unlabeled quinoline during extraction are proportionally reflected in the internal standard's recovery. bioanalysis-zone.com This allows for accurate correction during subsequent LC-MS/MS analysis, ensuring reliable quantification despite potential inconsistencies in the sample preparation workflow. bioanalysis-zone.com

SPE is particularly valuable for environmental analysis, pharmaceutical research, and food safety, where complex matrices often necessitate extensive cleanup to prevent interferences and enhance detection sensitivity. thermofisher.comscharlab.com For instance, in methods developed for monitoring quinoline derivatives in biological samples like rat plasma, SPE is often a crucial sample preparation step, followed by HPLC-DAD detection, with an internal standard used for accurate quantification. researchgate.net The use of this compound in such scenarios would similarly provide robust analytical data by accounting for matrix effects and extraction efficiencies. bioanalysis-zone.com

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₉D₇N |

| Molecular Weight | 136.20 g/mol |

| CAS Number | 34071-94-8 |

| Unlabeled CAS Number | 91-22-5 (for Quinoline) |

| Isotopic Purity | Typically 97-98 atom % D |

| Appearance | Liquid |

| Application(s) | Internal Standard, Environmental Analysis, Priority Pollutants |

Data Source: sigmaaldrich.comisotope.commedchemexpress.comnih.govguidechem.comisotope.com

Role of Quinoline D7 in Environmental and Biological Research

Pharmacokinetic Research Applications

Deuterium (B1214612) substitution, a subtle structural modification involving the replacement of hydrogen with its heavier isotope, deuterium, can significantly influence the pharmacokinetic (PK) and/or toxicity profiles of drug molecules uniupo.it. This modification can lead to improved drug properties by reducing metabolism at metabolically labile sites, often referred to as "soft spots" uniupo.it. The impact of deuteration on pharmacokinetic properties can result in the need for lower and/or less frequent dosing regimens uniupo.it. Furthermore, it can decrease the formation of non-selective drug metabolites, thereby enhancing drug selectivity uniupo.it.

Quantification of Drug Levels in Preclinical Studies

In preclinical studies, Quinoline-d7 serves as an essential internal standard for the accurate quantification of quinoline (B57606) and related compounds in complex biological and environmental matrices. Its isotopic labeling allows for its use in quantitative mass spectrometry, a technique crucial for determining drug levels and metabolic pathways acs.org. For instance, this compound is utilized as an internal standard in Gas Chromatography/Mass Spectrometry (GC/MS) methods for the determination of quinoline in sidestream and mainstream tobacco smoke canada.cacanada.ca. The use of a deuterated internal standard like this compound helps to account for variations in sample preparation, injection, and instrument response, leading to more precise and reliable quantification of the target analyte.

Impact of Deuterium Substitution on Pharmacokinetic Profiles

The incorporation of deuterium into a molecule can profoundly affect its pharmacokinetic profile primarily due to the kinetic isotope effect (KIE) uniupo.itacs.orgd-nb.info. The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the heavier isotope, leading to a higher activation barrier for bond cleavage d-nb.info. This increased bond strength can translate into enhanced metabolic stability for drugs at sites where C-H bond cleavage is a rate-determining step in metabolism uniupo.itacs.org.

While this compound itself is primarily an analytical standard, the principles governing deuterium substitution are broadly applicable to drug development. For example, deuterated drugs such as deutetrabenazine, the first FDA-approved deuterated drug, and deucravacitinib, a pioneering de novo deuterated drug, exemplify how deuterium incorporation can improve PK profiles uniupo.it. In the case of d6-tetrabenazine, deuteration has been shown to increase the stability of its metabolites (alpha- and beta-dihydrotetrabenazine) and reduce the formation of O-desmethyl metabolites in in vitro metabolism assays google.com. This can also lead to a reduced ratio of Cmax to AUC and potentially lower inter-subject variability in pharmacokinetics, further improving the safety profile and reducing the impact of drug interactions google.com. The changes in metabolic pathways induced by deuteration are not always predictable and necessitate thorough in vitro and in vivo metabolism studies uniupo.it.

Applications in Complex Sample Analysis for Research Purposes

This compound is a critical component in the analysis of complex samples, particularly where accurate quantification of quinoline and related nitrogen-containing heterocyclic compounds is required. Its primary application in this domain is as an internal standard in mass spectrometry-based analytical techniques.

Table 2: Applications of this compound in Complex Sample Analysis

| Application Area | Specific Use Case | Analytical Technique | Reference |

| Environmental Analysis | Surrogate for Polycyclic Aromatic Hydrocarbons (PAHs) | GC/MS | isotope.comgov.bc.caisotope.com |

| Environmental Analysis | Determination of Quinoline in Water | GC/MS | gov.bc.ca |

| Tobacco Smoke Analysis | Internal Standard for Quinoline in Sidestream Smoke | GC/MS | canada.ca |

| Tobacco Smoke Analysis | Internal Standard for Quinoline in Mainstream Smoke | GC/MS | canada.ca |

| General Chemical Analysis | Stable Isotope Labeled Analytical Standard | Mass Spectrometry | lgcstandards.comacs.org |

Beyond environmental contexts, this compound's role as an internal standard extends to other complex matrices. For instance, in the analysis of tobacco smoke, this compound is added to samples to quantify pyridine (B92270) and quinoline levels accurately canada.cacanada.ca. This method involves collecting smoke constituents in methanol, adding the deuterated internal standard, and then analyzing the filtrate by GC/MS canada.cacanada.ca. The use of this compound ensures the reliability of quantitative results by compensating for potential matrix effects and variations during sample processing and instrumental analysis canada.cacanada.ca. Its utility as a precisely labeled compound for quantitative mass spectrometry is a general and significant application across various research fields acs.org.

Theoretical and Computational Investigations Involving Deuterated Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure, stability, and reactivity of quinoline (B57606) derivatives, including deuterated forms. These calculations offer insights into molecular orbitals, energy landscapes, and reaction mechanisms. For instance, DFT studies have been utilized to elucidate the mechanism of quinoline hydrogenation, suggesting that the process initiates via η⁴-coordinative activation of the quinoline carbocycle by a Ru dihydride complex researchgate.net.

In the context of isotopic effects, DFT calculations have been instrumental in explaining regioselective hydrogen/deuterium (B1214612) (H/D) isotope exchange reactions in hydroxyquinolines. By computing the molecular orbitals of the deuterated molecules, DFT provides a theoretical basis for understanding the observed isotope exchange patterns ingentaconnect.comeurekaselect.com. Furthermore, DFT and time-dependent DFT (TD-DFT) calculations, specifically using the M06-2X/TZVP functional and basis set, have been applied to study proton transfer in 10-hydroxybenzo[h]quinoline (B48255) (HBQ) and its derivatives in both ground and excited singlet states. These studies revealed changes in tautomerism and the excited state potential energy surface depending on structural modifications and solvent conditions rsc.org.

DFT computational studies have also been performed on various synthesized quinoline and quinazoline (B50416) derivatives, typically employing approximations such as B3LYP/6-311+G** and HF/6-311+G**. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from these studies often indicate significant charge transfer within the molecules researchgate.net. The DFT/B3LYP method, coupled with the 6-311++G(d,p) basis set, has been used to determine optimized structural parameters for novel quinoline derivatives, which is crucial for understanding how different substituents influence their pharmacological properties kuleuven.be. Beyond organic compounds, DFT simulations have been used to verify the molecular structures of free ligands and their metal complex compounds, such as those derived from 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. These calculations also enable the determination of quantum global reactivity descriptors, providing a theoretical foundation for exploring their potential as antibacterial, antifungal, and antioxidant agents acs.orgresearchgate.net. Moreover, DFT calculations have been crucial in exploring the fragmentation mechanisms and potential energy surfaces of quinoline cations, identifying dominant channels like isomerization and elimination pathways aip.org.

Quantum Chemical Modeling of Isotopic Effects and Reactivity

Quantum chemical modeling is essential for understanding the subtle yet significant effects of isotopic substitution on molecular reactivity and properties. Deuterium, being heavier than hydrogen, can influence reaction kinetics and mechanisms through kinetic isotope effects (KIEs).

Ab initio molecular orbital methods, a type of quantum chemical calculation, have been applied to investigate isotope effects in the reactions of benzo[h]quinoline (B1196314) N-oxides with methylsulfinyl carbanion. These studies accounted for differences in reaction yield by considering factors such as zero-point energy correction and the barrier penetration effect, highlighting the role of hydrogen- or deuterium-transfer steps in determining reaction rates jst.go.jp. Similarly, quantum chemical calculations, in conjunction with experimental examination of deuterated and methylated triradicals, have provided support for a two-step mechanism in the gas-phase reactivity of protonated quinoline-based σ-type triradicals with dimethyl disulfide (DMDS). This mechanism involves an initial proton transfer followed by a hydrogen atom abstraction acs.org.

The quantum dynamics of Excited State Intramolecular Proton Transfer (ESIPT) has been studied using a non-Markovian open quantum system perspective, particularly for molecules like 10-hydroxybenzo[h]quinoline (HBQ). These studies have revealed counter-intuitive kinetic isotope effects, with strong isotope dependence observed for the barrierless potential surface of HBQ acs.orgarxiv.org. The nuclear-electronic orbital (NEO) approach represents a sophisticated quantum chemical method that treats specific nuclei, typically hydrogen, at the same quantum mechanical level as electrons. This allows for the direct incorporation of nuclear quantum effects, including nuclear delocalization, anharmonicity, zero-point energy, and tunneling, as well as non-Born-Oppenheimer effects, into calculations. Such an approach significantly impacts optimized geometries, molecular vibrational frequencies, reaction paths, and isotope effects researchgate.net. The principle that replacing hydrogen with deuterium can raise the activation energy for C-D bond cleavage is a concept increasingly recognized in drug design, particularly for protecting molecular positions susceptible to enzymatic oxidation researchgate.net.

Molecular Modeling and Docking Studies of Quinoline Derivatives

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of a ligand (e.g., a quinoline derivative) to a protein or enzyme, forming a stable complex. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms.

Quinoline derivatives have been extensively investigated using molecular docking for their potential as therapeutic agents. For example, docking studies have been performed on quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV reverse transcriptase (PDB: 4I2P). These studies demonstrated favorable binding interactions with the enzyme's active site, with one compound exhibiting a high docking score of -10.675 tubitak.gov.trnih.gov.

In antiviral research, molecular docking has been employed to assess the stability and binding energy of quinoline derivatives against viral proteins such as RSV G (glycoproteins) and Mtase (methyltransferase) for Yellow Fever Virus (YFV). For instance, a specific quinoline derivative showed a binding energy of -5.64 kcal/mol with RSV G protein, while another exhibited -6.35 kcal/mol with Mtase protein, indicating strong interactions doi.org.

Beyond antiviral applications, docking studies on quinoline derivatives and hematin (B1673048) binding to Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) have shown that the complexes exhibit better docking scores compared to the free compounds, suggesting their efficacy as PfLDH inhibitors tandfonline.com. Furthermore, molecular docking has revealed significant binding affinities for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors, primarily through hydrophobic and hydrogen-bond interactions. One derivative demonstrated a notable binding energy of -9.22 kcal/mol nih.gov.

More recently, docking studies have been crucial in the design of quinoline derivatives as protease inhibitors against SARS-CoV-2 (PDB ID: 6LU7). These studies indicated the formation of stable ligand-protein complexes, characterized by hydrogen bonds with key amino acid residues like His41, His164, Glu166, Tyr54, and Asp187, as well as π-interactions with His41 tandfonline.com. Molecular docking is also integrated into investigations of novel metal complexes based on quinoline scaffolds to explore their potential as antibacterial, antifungal, and antioxidant agents acs.org. The correlation between biological screening and molecular docking studies for quinoline-based metal complexes suggests their potential as therapeutic drugs, with some studies indicating DNA binding via an intercalative mode researchgate.net.

Table 1: Representative Molecular Docking Findings for Quinoline Derivatives

| Compound/Derivative Type | Target Protein/Enzyme | PDB ID (if applicable) | Key Finding (e.g., Docking Score, Binding Energy) | Citation |

| Quinoline derivative 4 | HIV Reverse Transcriptase | 4I2P | Docking Score: -10.675 | tubitak.gov.trnih.gov |

| Quinoline derivative 4 | RSV G protein | - | Binding Energy: -5.64 kcal/mol | doi.org |

| Quinoline derivative 6 | Mtase protein (YFV) | - | Binding Energy: -6.35 kcal/mol | doi.org |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative 17 | p-glycoprotein | 6C0V | Binding Energy: -9.22 kcal/mol | nih.gov |

| Quinoline derivatives | SARS-CoV-2 Mpro | 6LU7 | Stable ligand-Mpro complexes, H-bonds with His41, His164, Glu166, Tyr54, Asp187; π-interaction with His41 | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Quinoline-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) methodologies establish mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new, untested compounds, thereby streamlining the drug discovery process.

QSAR assessments are routinely conducted to understand how the physicochemical properties of quinoline derivatives influence their biological activity. This often involves evaluating ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for drug-likeness wisdomlib.org. Studies focusing on the antifungal potency of quinoline derivatives have indicated that properties such as lipophilicity and cLogP significantly influence their biological activity ijaems.com.

Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been performed on extensive datasets of quinoline derivatives to predict their antimalarial activity. For a dataset of 178 quinoline derivatives, Partial Least Squares (PLS) analysis yielded statistically validated results: CoMFA models showed r²ncv = 0.969, q² = 0.677, and r²cv = 0.682, while CoMSIA models achieved r²ncv = 0.962, q² = 0.741, and r²cv = 0.683 nih.gov.

QSAR models have also been developed for phosphorus-substituted quinoline derivatives acting as Topoisomerase I inhibitors. These models correlate anti-proliferative activity with electronic and structural properties, such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), which are typically calculated using DFT (e.g., B3LYP/6-31G(d,p) level of theory). A Multiple Linear Regression (MLR) model demonstrated high predictive performance with an R² of 0.865 and a Root Mean Square Error (RMSE) of 0.316 bookpi.org.

Further comprehensive QSAR studies have involved the development of 2D/3D-QSAR models (CoMFA, CoMSIA, and 2D-QSAR) using a database of 349 compounds active against the P. falciparum 3D7 strain. These models underwent rigorous internal and external validation. The final models exhibited strong statistical values: r²test CoMFA = 0.878, r²test CoMSIA = 0.876, and r²test 2D-QSAR = 0.845. Notably, the CoMSIA and 2D-QSAR models demonstrated superior predictive capacity compared to CoMFA, with Mean Absolute Errors (MAE) of 0.4849 and 0.7006 (CoMSIA) vs. 1.2803 (CoMFA) respectively mdpi.com.

Table 2: Key QSAR Model Statistics for Quinoline-Based Compounds

| Model Type | R² (Training/Validation) | Q² (Cross-validation) | R²test (External Validation) | MAE (if reported) | Citation |

| CoMFA | 0.969 (r²ncv) | 0.677 | 0.878 | 1.2803 | nih.govmdpi.com |

| CoMSIA | 0.962 (r²ncv) | 0.741 | 0.876 | 0.7006 | nih.govmdpi.com |

| 2D-QSAR | - | - | 0.845 | 0.4849 | mdpi.com |

| MLR (Topoisomerase I Inhibitors) | 0.865 (R²) | - | - | 0.316 (RMSE) | bookpi.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules. They are used to study the time-dependent behavior of molecular systems, providing insights into protein-ligand interactions, conformational changes, and dynamic stability.

MD simulations are frequently employed to complement molecular docking studies by providing a more dynamic and realistic view of protein-ligand complexes. For quinoline derivatives investigated as antiviral agents, MD simulations were performed on docked poses with target proteins such as RSV G protein and Mtase protein. Parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RGyr) were analyzed, consistently supporting the stability of these complexes over simulation times doi.org.

In studies involving quinoline-3-carboxamide (B1254982) derivatives and DDR kinases (ATM, ATR, PI3Kγ, DNA-PKcs, and mTOR), MD simulations were conducted for 100 ns using force fields such as CHARMM36 and software packages like NAMD. These simulations provided valuable insights into protein-ligand stability and the structural flexibility of the protein throughout the simulation period mdpi.com. MD simulations have also been used to investigate the complex of chloroquine-dimeric hematin with Plasmodium falciparum lactate dehydrogenase (PfLDH), further corroborating experimental data regarding the inhibition mechanism of PfLDH by quinoline derivatives tandfonline.com.

For quinoline derivatives designed as protease inhibitors against SARS-CoV-2 (PDB ID: 6LU7), MD simulations confirmed the formation of stable ligand-Mpro complexes, reinforcing the findings from docking studies tandfonline.com. Furthermore, MD simulations have been applied to assess the potential of quinoline derivatives as Acetylcholinesterase inhibitors for Alzheimer's disease. Binding energies calculated from Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) analyses, derived from MD trajectories, identified specific quinoline derivatives, such as dq1368, as promising candidates for enzyme inhibition researchgate.net.

Recent studies on halogenated quinoline derivatives as inhibitors of MAO-A and MAO-B utilized 100 ns MD simulations with a 2 fs step. Post-MD analysis revealed that complexes of certain halogenated quinolines (e.g., Q4F/Q3Cl4F) displayed stronger structural stability compared to reference drugs, evidenced by lower RMSF, RMSD, and RoG values. For MAO-A, harmine (B1663883) (reference drug) had an RMSD of 3.508 ± 1.328 Å, RoG of 24.916 ± 0.364 Å, and RMSF of 5.990 ± 2.984 Å, whereas Q3Cl4F showed an RMSD of 2.683 ± 0.625 Å, RoG of 24.890 ± 0.198 Å, and RMSF of 6.307 ± 2.580 Å acs.org. In the context of Topoisomerase I inhibitors, MD simulation diagrams supported molecular docking results, demonstrating that inhibitors remained stable in the active sites of selected proteins for 10 ns bookpi.org.

Table 3: Representative Molecular Dynamics Simulation Findings for Quinoline Derivatives

| Compound/Complex | Target Protein | Simulation Time | Key Stability Indicators (RMSD, RMSF, RoG) | Citation |

| Quinoline derivative 4 / Ribavirin | RSV G protein | - | RMSD, RMSF, RGyr satisfactory for 6BLH:4 complex; Binding energy: -5.64 kcal/mol (lower than Ribavirin) | doi.org |

| Quinoline derivative 6 | Mtase protein | - | MD parameters highly satisfactory for 3EVA:6 complex | doi.org |

| Quinoline-3-carboxamide derivative 6f | ATM, ATR, PI3Kγ, DNA-PKcs, mTOR | 100 ns | Protein-ligand stability and protein structural flexibility confirmed | mdpi.com |

| Chloroquine-dimeric hematin complex | PfLDH | - | Corroborated experimental inhibition data | tandfonline.com |

| Halogenated quinoline Q3Cl4F | MAO-A | 100 ns | RMSD: 2.683 ± 0.625 Å, RoG: 24.890 ± 0.198 Å, RMSF: 6.307 ± 2.580 Å (stronger stability than harmine) | acs.org |

| Halogenated quinoline Q4F | MAO-A | 100 ns | RMSD: 3.508 ± 1.328 Å, RoG: 24.916 ± 0.364 Å, RMSF: 5.990 ± 2.984 Å (for harmine, reference) | acs.org |

| Quinoline derivatives | SARS-CoV-2 Mpro | - | Stable ligand-Mpro complexes formed | tandfonline.com |

| Quinoline derivative dq1368 | Acetylcholinesterase | - | Promising candidate for inhibition based on MMPBSA binding energies | researchgate.net |

| Topoisomerase I Inhibitors | Lung, Ovarian, Kidney Cancer Proteins | 10 ns | Inhibitors stable in active sites | bookpi.org |

Future Research Directions and Emerging Applications of Quinoline D7

Development of Novel Deuteration Strategies

The synthesis of deuterated compounds, including Quinoline-d7, is a critical area of research. rsc.orgacs.org Traditional methods for introducing deuterium (B1214612) can be harsh and may lack selectivity. rsc.org Consequently, there is a growing demand for the development of more efficient and selective deuteration methods. rsc.org

Recent advancements have focused on catalytic hydrogen isotope exchange (HIE) reactions, which offer milder conditions and improved selectivity. rsc.orgchemrxiv.org One novel approach involves the use of quinoline-N-oxides as starting materials, which can be efficiently deuterated using deuterium oxide (D2O) as the deuterium source in the presence of a silver and phosphine (B1218219) catalyst system. rsc.org This method demonstrates broad functional group tolerance and allows for multi-deuteration. rsc.org The resulting deuterated quinoline-N-oxides can then be reduced to obtain the desired deuterated quinoline (B57606) compounds. rsc.org

Other promising strategies include iridium-catalyzed C-H activation and hydrogen isotope exchange. researchgate.netacs.orgresearchgate.net These methods have shown high efficiency and selectivity for the deuteration of various N-heterocycles. acs.orgresearchgate.net For instance, an iridium catalyst in combination with a base like sodium methoxide (B1231860) can significantly enhance the deuteration levels of N-heterocyclic scaffolds. acs.org Palladium-catalyzed methods have also been developed for the regioselective deuteration of quinolines at the C2 and C8 positions. rsc.org Furthermore, ruthenium-based catalysts are being explored for the predictable and regioselective deuteration of N-heterocyclic carbenes (NHCs). acs.org The continuous development of these catalytic systems is expected to provide more versatile and cost-effective routes to this compound and other deuterated heterocycles. chemrxiv.orgresearchgate.net

Expanded Applications in Mechanistic Organic Chemistry

This compound plays a crucial role in elucidating reaction mechanisms, particularly through the study of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. By comparing the reaction rates of quinoline and this compound, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.

For example, in a study on the enantioselective Minisci-type addition to heteroarenes, a competition experiment between quinoline and this compound revealed a primary KIE of 3.6. cam.ac.ukcam.ac.uk This finding suggested that the cleavage of the C-H bond is part of the product-determining step, likely the deprotonation of a radical cation intermediate. cam.ac.uk Similarly, in an investigation of the fluorination of azaarenes, a KIE of 1.7 was determined using this compound, which supported a concerted or a stepwise mechanism involving a reversible deprotonation. semanticscholar.org

Computational studies, in conjunction with experimental KIE data from this compound, have further refined the understanding of reaction mechanisms. In a detailed study of a chiral phosphoric acid-catalyzed reaction, the experimentally observed KIE of 3.6 was consistent with computational predictions for a deprotonation step, confirming it as the enantiodetermining step. semanticscholar.org As synthetic methodologies become more complex, the use of this compound in KIE studies will continue to be an indispensable tool for mechanistic clarification. researchgate.net

Advancements in Analytical Methodologies for Deuterated Compounds

The accurate detection and quantification of deuterated compounds like this compound are essential for their effective use. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

In mass spectrometry, the mass shift of +7 for this compound compared to its non-deuterated counterpart allows for its clear identification and quantification. sigmaaldrich.com It is frequently used as an internal standard in GC-MS and LC-MS methods for the precise measurement of quinoline in various matrices. lookchem.comchemicalbook.com This is particularly important in environmental monitoring and pharmaceutical analysis where accurate concentration determination is critical. lookchem.com

NMR spectroscopy provides detailed structural information and can confirm the specific positions of deuterium incorporation within the quinoline ring. rsc.orgresearchgate.net Chiral phosphoric acids have been used as chiral solvating agents to differentiate between enantiomers of atropisomeric quinolines using ¹H NMR, a technique that can be influenced by the use of deuterated solvents and the presence of deuterated analytes like this compound. frontiersin.org Advances in NMR techniques, such as the use of cryoprobes, enhance the sensitivity and resolution of spectra for deuterated compounds. rsc.org The development of more sophisticated MS and NMR methods will further improve the analysis of deuterated compounds, enabling more complex studies.

Contributions to Environmental Science and Drug Discovery

In environmental science, this compound serves as a crucial internal standard for the quantification of quinoline, a potential environmental contaminant found in industrial wastewater, coal tar, and petroleum products. lookchem.comdiva-portal.orgtaylorandfrancis.com Its use in methods like EPA Method 538 for the determination of certain organic compounds in drinking water ensures accurate and reliable measurements of quinoline levels. epa.govlcms.cz The use of deuterated standards like this compound is often a requirement in regulatory methods to ensure data quality. For instance, it is used as a surrogate internal standard in the analysis of hazardous pollutants in textiles. diva-portal.org

In the realm of drug discovery, deuteration is a strategy employed to improve the pharmacokinetic properties of drug candidates. nih.gov Replacing hydrogen with deuterium can slow down metabolic processes, leading to improved drug stability and bioavailability. nih.govnih.gov While specific applications of this compound in marketed drugs are not widely documented, deuterated quinoline derivatives have been the subject of patent applications for the treatment of diseases like tuberculosis and as tyrosine kinase inhibitors. google.comgoogle.com this compound is also used as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies to accurately quantify the levels of quinoline-containing drug candidates and their metabolites. researchgate.netnih.gov This ensures the reliability of data crucial for the development of new pharmaceuticals.

Exploration of New Functional Materials with Deuterated Quinoline Scaffolds

The incorporation of deuterium into organic molecules can influence their material properties. Research into new functional materials based on deuterated quinoline scaffolds is an emerging area with significant potential. The substitution of hydrogen with deuterium can enhance the stability and lifetime of organic luminescent materials. rsc.org This is due to the stronger C-D bond compared to the C-H bond, which can suppress non-radiative decay pathways.

Quinoline derivatives are known to be used in the manufacture of dyes and have applications in materials science. hpc-standards.comresearchgate.net The development of borylated quinolines, for example, opens up avenues for the synthesis of novel materials with potential applications in electronics and photonics. rsc.org While the direct application of this compound in functional materials is still in its early stages, the principles of using deuteration to tune material properties are well-established. Future research may focus on synthesizing deuterated quinoline-based polymers or metal-organic frameworks (MOFs) to explore their potential in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis. The ability to selectively introduce deuterium into the quinoline core provides a powerful tool for fine-tuning the electronic and photophysical properties of these materials. researchgate.net

Q & A

Q. What are the key synthesis methodologies for Quinoline-d7, and how do they influence experimental reproducibility?

this compound is synthesized via deuterium substitution in quinoline using methods such as microwave-assisted reactions, transition metal catalysis, and ionic liquid-mediated processes. The choice of catalyst (e.g., clay) and reaction conditions (e.g., solvent-free microwave irradiation) significantly impacts yield and isotopic purity (97 atom % D, 98% CP). Reproducibility requires strict control of parameters like temperature and reaction time, as well as validation through NMR and mass spectrometry .

Q. How does this compound enhance precision in analytical chemistry techniques such as LC-MS/MS?

this compound serves as a stable isotope-labeled internal standard in quantitative analyses, minimizing matrix effects in complex biological samples. For example, it improves accuracy in dispersive solid-phase extraction (dSPE) for thiol quantification in human serum by correcting for ionization efficiency variations during LC-MS/MS .

Q. What physical and chemical properties of this compound are critical for experimental design?

Key properties include:

Q. Why is deuterium substitution in this compound advantageous for vibrational spectroscopy studies?

Deuterium reduces vibrational coupling and shifts absorption bands to lower frequencies (redshift), enabling clearer assignment of C-H/D stretching modes. This is critical for elucidating molecular dynamics in photophysical studies, such as exciton migration in photovoltaic materials .

Q. What safety and ethical considerations apply when handling this compound in laboratory settings?

Researchers must adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by ensuring proper ventilation (flash point: 91°C), using PPE to avoid dermal exposure, and disposing of deuterated waste via approved protocols. Ethical reviews should address isotopic contamination risks in shared equipment .

Advanced Research Questions

Q. How can greener synthetic routes for this compound address scalability and environmental concerns?

Ultrasound irradiation and solvent-free microwave methods reduce energy consumption and hazardous waste. For instance, transition metal-free reactions in ionic liquids improve atom economy by 15–20%, though challenges remain in scaling deuterium exchange efficiency beyond 97% purity .

Q. What methodological challenges arise in validating this compound-based assays for heterogeneous biological matrices?

Matrix effects (e.g., protein binding in serum) require normalization using isotopic internal standards. Cross-validation via spike-recovery experiments (85–115% recovery range) and parallel reaction monitoring (PRM) in LC-MS/MS mitigates false positives/negatives. Statistical tools like ANOVA assess batch-to-batch variability .

Q. How does mixed crystal spectroscopy resolve ambiguities in this compound’s electronic transition assignments?

Embedding this compound in host crystals (e.g., naphthalene) isolates individual molecules, suppressing intermolecular interactions that obscure π→π* transitions. Temperature-dependent spectral analysis (77–298 K) reveals intrinsic vibronic coupling patterns, refining computational models of excited-state dynamics .

Q. What computational strategies improve the accuracy of this compound’s molecular interaction simulations in photovoltaic applications?

Density Functional Theory (DFT) with deuterium-adjusted basis sets (e.g., 6-31G**) predicts HOMO-LUMO gaps within 0.1 eV of experimental values. Challenges include modeling deuterium’s isotopic mass effect on charge transfer rates in donor-acceptor systems .

Q. How do discrepancies in isotopic purity impact cross-study comparisons of this compound’s photophysical data?

Variations in deuteration (e.g., 95% vs. 97% D) alter vibrational lifetimes by up to 20%, skewing transient absorption spectroscopy results. Harmonizing purity standards and reporting batch-specific data in supplementary materials enhance reproducibility .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots to compare results from different synthesis batches .

- Experimental Design : Align research questions with PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .

- Ethical Compliance : Document deuterium waste disposal protocols in Institutional Review Board (IRB) submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.